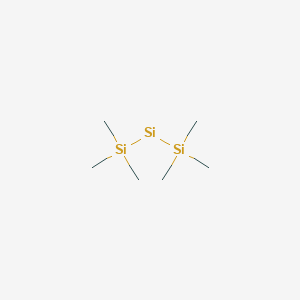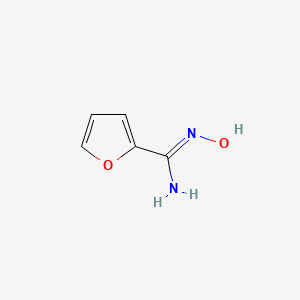
Bis(2-bromoethyl)dimethylsilane
描述
Bis(2-bromoethyl)dimethylsilane: is an organosilicon compound with the molecular formula C6H14Br2Si. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two bromoethyl groups attached to a dimethylsilane core, making it a versatile reagent in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: Bis(2-bromoethyl)dimethylsilane can be synthesized through the reaction of dimethylchlorosilane with 2-bromoethanol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
化学反应分析
Types of Reactions:
Substitution Reactions: Bis(2-bromoethyl)dimethylsilane undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form bis(2-ethyl)dimethylsilane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of silanols or siloxanes depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Major Products:
Substitution: Formation of bis(2-azidoethyl)dimethylsilane or bis(2-thiocyanatoethyl)dimethylsilane.
Reduction: Formation of bis(2-ethyl)dimethylsilane.
Oxidation: Formation of silanols or siloxanes.
科学研究应用
Chemistry: Bis(2-bromoethyl)dimethylsilane is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers .
Biology: In biological research, this compound is used to modify biomolecules and surfaces to study their interactions and properties .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and resistance to degradation .
作用机制
The mechanism of action of bis(2-bromoethyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions. The bromine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This property is exploited in various applications where the compound is used to modify surfaces or create new chemical entities .
相似化合物的比较
Bis(2-chloroethyl)dimethylsilane: Similar in structure but with chlorine atoms instead of bromine.
Bis(2-iodoethyl)dimethylsilane: Contains iodine atoms, making it more reactive than bis(2-bromoethyl)dimethylsilane due to the better leaving group ability of iodine.
Bis(2-fluoroethyl)dimethylsilane: Contains fluorine atoms, making it less reactive due to the strong carbon-fluorine bond.
Uniqueness: this compound is unique due to its balanced reactivity and stability. The presence of bromine atoms provides a good leaving group ability, making it suitable for various nucleophilic substitution reactions. Its stability under standard conditions also makes it a reliable reagent in synthetic chemistry .
属性
IUPAC Name |
bis(2-bromoethyl)-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Br2Si/c1-9(2,5-3-7)6-4-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQEQWTQBKCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCBr)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479087 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51664-50-7 | |
| Record name | Bis(2-bromoethyl)(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione](/img/structure/B3053094.png)












